Cas no 201991-24-4 (tert-Butyl 2-acetylpiperidine-1-carboxylate)

Technical Introduction: tert-Butyl 2-acetylpiperidine-1-carboxylate is a protected piperidine derivative featuring a Boc (tert-butoxycarbonyl) group and an acetyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the acetyl moiety offers reactivity for further functionalization. Its well-defined structure and compatibility with a range of reaction conditions make it valuable for constructing complex nitrogen-containing scaffolds. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic applications.
tert-Butyl 2-acetylpiperidine-1-carboxylate structure
201991-24-4 structure
Product name:tert-Butyl 2-acetylpiperidine-1-carboxylate
CAS No:201991-24-4
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD09953375
CID:239634
PubChem ID:11790941

tert-Butyl 2-acetylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-acetylpiperidine-1-carboxylate
    • 1-Boc-2-acetylpiperidine
    • 1-Piperidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
    • 2-Acetyl-1-piperidinecarboxylic acid tert-butyl ester
    • 2-ACETYL-N-BOC-PIPERIDINE
    • (R)-TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE
    • (S)-TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE
    • 1-tert-butoxycarbonyl-2-acetylpiperidine
    • 2-acetyl-N-(tert-butoxycarbonyl)piperidine
    • SCHEMBL13804123
    • 1-(1-Boc-2-piperidyl)ethanone
    • A814325
    • MFCD09953375
    • tert-Butyl2-acetylpiperidine-1-carboxylate
    • SY193192
    • Z1330824569
    • AM20120460
    • SB35172
    • SB47421
    • AS-42892
    • tert-butyl 2-ethanoylpiperidine-1-carboxylate
    • DTXSID80472887
    • EN300-99445
    • AKOS004910665
    • CS-0005448
    • 1-Boc-2-acetyl-piperidine
    • SB43850
    • 201991-24-4
    • BIA99124
    • MDL: MFCD09953375
    • Inchi: InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
    • InChI Key: CKHYGWMWQKVMQE-UHFFFAOYSA-N
    • SMILES: CC(=O)C1CCCCN1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 227.15200
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.052
  • Boiling Point: 312.365 °C at 760 mmHg
  • Flash Point: 312.365 °C at 760 mmHg
  • PSA: 46.61000
  • LogP: 2.30290

tert-Butyl 2-acetylpiperidine-1-carboxylate Security Information

tert-Butyl 2-acetylpiperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 2-acetylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR452124-1g
1-Boc-2-acetyl-piperidine
201991-24-4 97%
1g
£93.00 2025-02-20
eNovation Chemicals LLC
Y1129060-1g
2-Acetyl-N-Boc-piperidine
201991-24-4 95%
1g
$180 2024-07-28
TRC
B415778-100mg
tert-Butyl 2-Acetylpiperidine-1-carboxylate
201991-24-4
100mg
$ 65.00 2022-06-07
TRC
B415778-500mg
tert-Butyl 2-Acetylpiperidine-1-carboxylate
201991-24-4
500mg
$ 160.00 2022-06-07
Apollo Scientific
OR452124-500mg
1-Boc-2-acetyl-piperidine
201991-24-4 97%
500mg
£240.00 2023-09-02
Fluorochem
225069-250mg
tert-Butyl 2-acetylpiperidine-1-carboxylate
201991-24-4 95%
250mg
£67.00 2022-02-28
Fluorochem
225069-1g
tert-Butyl 2-acetylpiperidine-1-carboxylate
201991-24-4 95%
1g
£134.00 2022-02-28
abcr
AB450558-1 g
tert-Butyl 2-acetylpiperidine-1-carboxylate, 95%; .
201991-24-4 95%
1g
€200.00 2022-03-02
Fluorochem
225069-5g
tert-Butyl 2-acetylpiperidine-1-carboxylate
201991-24-4 95%
5g
£471.00 2022-02-28
eNovation Chemicals LLC
Y1129060-500mg
2-Acetyl-N-Boc-piperidine
201991-24-4 95%
500mg
$170 2024-07-28

tert-Butyl 2-acetylpiperidine-1-carboxylate Related Literature

Additional information on tert-Butyl 2-acetylpiperidine-1-carboxylate

Tert-Butyl 2-acetylpiperidine-1-carboxylate (CAS No. 201991-24-4): A Comprehensive Overview in Modern Chemical Biology

Tert-butyl 2-acetylpiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 201991-24-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a piperidine core with an acetyl group at the 2-position and a tert-butyl ester at the 1-position, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of bioactive molecules. Its molecular structure not only provides a stable scaffold for further derivatization but also offers potential interactions with biological targets, making it a promising candidate for drug discovery and development.

The tert-butyl 2-acetylpiperidine-1-carboxylate molecule is characterized by its rigid piperidine ring, which enhances its binding affinity to biological targets, while the acetyl and ester functionalities provide versatile sites for chemical modifications. These features have positioned it as a key building block in the synthesis of small-molecule inhibitors, ligands, and other pharmacologically relevant compounds. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting various diseases, including neurological disorders, cancer, and infectious diseases.

In the realm of drug discovery, tert-butyl 2-acetylpiperidine-1-carboxylate has been utilized in the design of peptidomimetics and protease inhibitors. Its structural motif mimics natural peptide sequences while offering improved pharmacokinetic properties, such as enhanced stability and bioavailability. For instance, studies have demonstrated its effectiveness in inhibiting certain proteases involved in cancer progression by binding to their active sites through the piperidine ring and interacting with surrounding amino acid residues via the acetyl and ester groups.

Moreover, the CAS No. 201991-24-4 compound has found applications in the development of central nervous system (CNS) therapeutics. The piperidine scaffold is commonly found in many CNS-active drugs due to its ability to cross the blood-brain barrier efficiently. Researchers have leveraged this property to design novel compounds that interact with neurotransmitter receptors and ion channels. Preliminary studies suggest that derivatives of tert-butyl 2-acetylpiperidine-1-carboxylate exhibit promising activity in modulating synaptic transmission, potentially leading to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmaceutical industry has also explored tert-butyl 2-acetylpiperidine-1-carboxylate as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. By incorporating radioactive isotopes into its structure, researchers can develop tracers that visualize biological processes non-invasively. This approach has been particularly useful in oncology for detecting tumors and monitoring treatment response. The stability provided by the tert-butyl ester group ensures that the radiolabeled derivative remains intact during administration, allowing for accurate diagnostic assessments.

In synthetic chemistry, tert-butyl 2-acetylpiperidine-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for selective functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. For example, it can be converted into amides or carboxylic acids through hydrolysis of the ester group, providing access to a wide range of derivatives with distinct biological activities. This flexibility has made it a preferred choice for medicinal chemists seeking to explore novel chemical space.

Recent research has also highlighted the role of tert-butyl 2-acetylpiperidine-1-carboxylate in developing antiviral agents. The compound's ability to interact with viral proteases and polymerases has been exploited to design inhibitors that disrupt viral replication cycles. Studies have shown that derivatives of this molecule can potently inhibit enzymes essential for viral propagation, offering potential treatments against emerging infectious diseases. The tert-butyl group enhances solubility and metabolic stability, making these antiviral candidates more viable for clinical use.

The environmental impact of CAS No. 201991-24-4 compounds has also been a subject of interest. Efforts have been made to develop synthetic routes that minimize waste generation and energy consumption while maintaining high yields. Green chemistry principles have been applied to optimize processes involving tert-butyl 2-acetylpiperidine-1-carboxylate, ensuring sustainable production practices without compromising efficiency or quality.

Future directions in research are likely to focus on expanding the applications of tert-butyl 2-acetylpiperidine-1-carboxylate by exploring new derivatives and formulations. Advances in computational chemistry and machine learning are expected to accelerate the discovery process by predicting novel bioactivities and optimizing molecular structures. Collaborative efforts between academia and industry will further drive innovation, leading to more effective therapeutics derived from this versatile compound.

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Amadis Chemical Company Limited
(CAS:201991-24-4)tert-Butyl 2-acetylpiperidine-1-carboxylate
A814325
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):163.0/485.0/1940.0